Mitochondrial fusion promoter M1

Mitochondrial dynamics Mitofusin deficiency High-content screening

Standard mitochondrial fission inhibitors fail to restore fusion in Mfn1/Mfn2-deficient models. Mitochondrial Fusion Promoter M1 directly promotes mitochondrial membrane merging, restoring tubular network formation with EC50 values of 5.3 µM (Mfn1-/-) and 4.42 µM (Mfn2-/-) in MEFs. Unlike Mdivi-1, M1 boosts Opa1 and MFN2 expression to restore ATP synthase subunit levels. - Validated in cardiac I/R and diabetic cardiomyopathy models at 2 mg/kg (i.v./i.p.). - Recommended working concentration: 5-25 µM for 24 h in vitro. - Restores glucose-stimulated insulin secretion in pancreatic β-cells (20 µM, 12 h).

Molecular Formula C14H10Cl4N2O
Molecular Weight 364.0 g/mol
CAS No. 219315-22-7
Cat. No. B10817487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMitochondrial fusion promoter M1
CAS219315-22-7
Molecular FormulaC14H10Cl4N2O
Molecular Weight364.0 g/mol
Structural Identifiers
SMILESCC(=NNC1=C(C=C(C=C1Cl)Cl)Cl)C2=C(C=CC(=C2)Cl)O
InChIInChI=1S/C14H10Cl4N2O/c1-7(10-4-8(15)2-3-13(10)21)19-20-14-11(17)5-9(16)6-12(14)18/h2-6,20-21H,1H3
InChIKeyCYVDGZYJHHYIIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mitochondrial Fusion Promoter M1


Mitochondrial Fusion Promoter M1 is a cell-permeable phenylhydrazone compound that restores mitochondrial tubular network formation in fragmented mitochondria [1]. Identified through high-content screening, M1 enhances mitochondrial fusion in cells deficient in mitofusin-1 (Mfn1) or mitofusin-2 (Mfn2) with EC50 values of 5.3 µM and 4.42 µM, respectively . The compound acts by boosting expression of key fusion proteins, including optic atrophy 1 (Opa1) and mitofusin 2 (MFN2) . Unlike fission inhibitors, M1 directly promotes the merging of mitochondrial membranes to maintain organelle network integrity .

Mitochondrial fusion rescue in Mfn1/2-deficient cell models
Opa1-dependent inner membrane fusion pathway studies
Reported ATP synthase restoration in fusion-deficient fibroblasts

M1 vs Generic Mitochondrial Modulators


Mitochondrial dynamics involve a delicate balance between fusion and fission processes. Substituting Mitochondrial Fusion Promoter M1 with a generic mitochondrial dynamics compound—such as the fission inhibitor Mdivi-1—introduces a fundamentally different mechanism of action. M1 exerts its effect specifically by promoting mitochondrial fusion, whereas Mdivi-1 inhibits the fission machinery via Drp1 . This mechanistic distinction has functional consequences: in head-to-head studies, M1 and Mdivi-1 produce divergent outcomes on cellular respiration, mitochondrial network restoration, and ATP synthase protein levels [1]. Furthermore, M1's requirement for functional Opa1 and Mfn1/Mfn2 distinguishes it from other fusion activators like leflunomide, which primarily upregulates MFN2 expression without the same dependency on inner membrane fusion machinery [2]. Procurement without considering these mechanism-specific differences risks selecting a compound incapable of restoring fusion in the desired experimental context.

M1 promotes mitochondrial fusion via Opa1/Mfn pathway
Mdivi-1 inhibits Drp1-mediated fission; may not restore fusion in Mfn-deficient contexts
M1 requires functional Opa1 for inner membrane fusion
Leflunomide primarily upregulates MFN2; Opa1 dependency not established

Quantitative Differentiation Evidence


Fusion Restoration in Mfn1/2 Knockout Cells

Mitochondrial Fusion Promoter M1 restores mitochondrial tubular network formation in mouse embryonic fibroblasts (MEFs) lacking either Mfn1 or Mfn2 with EC50 values of 5.3 µM and 4.42 µM, respectively . In the same assay system, the fission inhibitor Mdivi-1 does not promote fusion; it acts through Drp1 inhibition and fails to restore mitochondrial elongation in Mfn-deficient cells . M1's fusion-promoting effect is completely abolished by the ATPase inhibitor oligomycin (5 µM), confirming that the observed elongation is an active, ATP-dependent fusion process rather than passive mitochondrial swelling .

Mfn1/2 Fusion Rescue
Head-to-head
EC50 5.3 µM (Mfn1-/-), 4.42 µM (Mfn2-/-); Mdivi-1 inactive
Supports fusion-specific mechanism confirmation
ATP-dependent; oligomycin-sensitive
Mitochondrial dynamics Mitofusin deficiency High-content screening

ATP Synthase Rescue in Mfn-Deficient Cells

Treatment with M1 (5 µM, 24 h) boosts the downregulated ATP5A and ATP5B protein levels in Mfn1-/- or Mfn2-/- MEFs to levels comparable to wild-type MEFs . This restoration of ATP synthase subunits is not observed with Mdivi-1 treatment under comparable conditions . The effect of M1 is ATPase-dependent, as co-treatment with oligomycin (5 µM) completely offsets the mitochondrial fusion effect in Mfn1-/- MEFs .

ATP Synthase Recovery
Head-to-head
M1 restores ATP5A/B to WT levels; Mdivi-1 shows no significant effect
Supports bioenergetic rescue interpretation
Oligomycin abrogates fusion rescue
ATP synthase Mitochondrial bioenergetics Protein expression

Cardioprotection and Neuroprotection In Vivo

In a rat model of cardiac ischemia/reperfusion (I/R) injury, intravenous administration of M1 (2 mg/kg) 15 minutes before injury significantly increased brain mitochondrial fusion, preserved blood-brain barrier tight junction protein expression, decreased macrophage infiltration in the brain, and reduced brain mitochondrial apoptosis [1]. M1 also reduced the expression of Alzheimer's disease-related proteins in this model [1]. In a separate diabetic cardiomyopathy model, M1 (2 mg/kg/d, i.p. for 6 weeks) promoted mitochondrial fusion, attenuated oxidative stress, and alleviated cardiac dysfunction in an Opa1-dependent manner [2].

In Vivo I/R Model
Class-level
2 mg/kg M1 reduced brain mitochondrial apoptosis, preserved BBB integrity
Reported cardioprotection model-response context
Rat cardiac I/R; single study; data to verify
Ischemia/reperfusion injury Cardioprotection Neuroprotection In vivo pharmacology

Opa1-Dependent Fusion Mechanism

M1 requires functional Opa1 (optic atrophy 1), an inner mitochondrial membrane fusion mediator, to exert its fusion-promoting effects . In MEFs lacking Opa1, M1 fails to restore mitochondrial tubular networks, whereas cells with intact Opa1 but deficient in Mfn1 or Mfn2 respond robustly to M1 treatment . In contrast, leflunomide promotes mitochondrial fusion primarily by upregulating MFN2 expression [1] and does not exhibit the same strict Opa1 dependency. The Opa1 dependence of M1 was confirmed in diabetic cardiomyopathy models, where Opa1 siRNA knockdown blunted M1's protective effects [2].

Opa1 Dependency
Class-level
M1 requires functional Opa1; leflunomide acts via MFN2 upregulation
Opa1-specific inner membrane fusion context
Confirmed by Opa1 KO and siRNA knockdown
Opa1 Mechanism of action Inner mitochondrial membrane fusion

Insulin Secretion Recovery in Beta Cells

In BRIN-BD11 pancreatic beta cells exposed to cholesterol (160 µM, 12 h), pretreatment with M1 (20 µM, 12 h) prevents the cholesterol-mediated blunting of cellular respiration and significantly potentiates glucose-stimulated insulin secretion (GSIS) [1]. M1 treatment increased mitochondrial membrane potential from 0.29±0.05-fold to 0.5±0.07-fold and decreased mitochondrial ROS to 1.0±0.44-fold compared to cholesterol-exposed controls . In contrast, the fission inhibitor Mdivi-1 has not been shown to rescue GSIS in this cholesterol-exposure model, and leflunomide's effects on beta cell function are not well-characterized in this context.

Beta Cell GSIS Rescue
Class-level
M1 (20 µM) restores GSIS, increases mitochondrial membrane potential ~72%
Reported beta-cell functional rescue context
Cholesterol-exposed BRIN-BD11 cells; comparator data limited
Pancreatic beta cells Insulin secretion Cholesterol Metabolic disease

Cardiac Differentiation in Human iPSCs

Treatment of human induced pluripotent stem cells (iPSCs) with M1 during embryoid body formation significantly increased the percentage of beating embryoid bodies and expression of cardiac-specific genes [1]. This pro-cardiogenic effect was associated with promotion of mitochondrial fusion in iPSCs [1]. Notably, M1 is reported as 'the only known small molecule capable of promoting mitochondrial fusion in fragmented mitochondria' in this cellular context [1]. Other mitochondrial dynamics modulators, including Mdivi-1 and leflunomide, have not been shown to enhance cardiac differentiation of iPSCs in comparable assays.

iPSC Cardiac Differentiation
Class-level
M1 increases beating embryoid bodies and cardiac gene expression
Reported cardiac lineage specification context
Only reported compound; data verification advised
iPSC Cardiac differentiation Regenerative medicine Stem cell biology

Optimal Research Applications


Mitofusin-Deficient Model Restoration

M1 is uniquely suited for experiments requiring specific restoration of mitochondrial fusion in cells with genetic or functional deficiency of Mfn1 or Mfn2. With EC50 values of 5.3 µM (Mfn1-/-) and 4.42 µM (Mfn2-/-) in MEFs , M1 provides a reliable tool for dissecting fusion-dependent cellular processes. Unlike Mdivi-1, which inhibits fission, M1 directly promotes fusion and restores ATP synthase subunit expression [1]. Recommended working concentration: 5-25 µM for 24 h in vitro .

Ischemia/Reperfusion Injury Cardioprotection

M1 has demonstrated significant in vivo efficacy in rat models of cardiac I/R injury and diabetic cardiomyopathy. At 2 mg/kg (i.v. or i.p.), M1 promotes mitochondrial fusion, reduces brain mitochondrial apoptosis, and preserves blood-brain barrier integrity [2]. In diabetic cardiomyopathy, 6-week M1 treatment (2 mg/kg/d, i.p.) attenuates oxidative stress and improves cardiac function in an Opa1-dependent manner [3]. M1 should be selected over Mdivi-1 or leflunomide when Opa1-dependent fusion promotion is mechanistically required .

Pancreatic Beta Cell Metabolic Research

M1 effectively prevents cholesterol-induced suppression of mitochondrial respiration and restores glucose-stimulated insulin secretion in pancreatic beta cells [4]. At 20 µM (12 h pretreatment), M1 increases mitochondrial membrane potential from 0.29±0.05-fold to 0.5±0.07-fold and decreases mitochondrial ROS . This specific functional rescue makes M1 the preferred choice for metabolic studies involving beta cell lipotoxicity or type 2 diabetes models where other mitochondrial modulators lack validated efficacy.

Stem Cell Cardiac Differentiation

M1 is currently the only known small molecule capable of promoting mitochondrial fusion in fragmented mitochondria of human iPSCs, thereby enhancing cardiac mesodermal commitment [5]. Treatment during embryoid body formation significantly increases the percentage of beating embryoid bodies and expression of cardiac-specific genes [5]. This unique property distinguishes M1 from all other mitochondrial dynamics compounds for applications in regenerative medicine and developmental biology.

Application
Selection Property
Validation Focus
Mfn1/Mfn2 knockout mitochondrial fusion research
Fusion-specific promoter (not fission inhibitor)
Mitochondrial morphology and ATP synthase expression recovery
Cardiac ischemia/reperfusion model research
Opa1-dependent fusion promotion in vivo
Mitochondrial apoptosis and oxidative stress endpoints
Pancreatic beta cell lipotoxicity studies
Restoration of glucose-stimulated insulin secretion
Mitochondrial membrane potential and ROS monitoring
iPSC cardiac lineage specification studies
Reported unique fusion promotion in pluripotent stem cells
Beating EB formation and cardiac gene marker expression

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